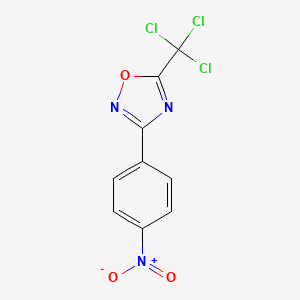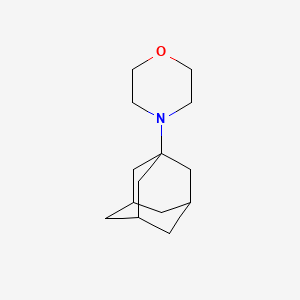
Morpholine, 1-(1-adamantyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 1-(1-adamantyl)-: is a compound that combines the structural features of morpholine and adamantane. Morpholine is a heterocyclic amine with both amine and ether functional groups, while adamantane is a polycyclic cage molecule known for its rigidity and lipophilicity. The incorporation of the adamantyl group into morpholine enhances the compound’s stability and bioavailability, making it a valuable candidate for various applications in medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 1-(1-adamantyl)- typically involves the reaction of 1-adamantyl isothiocyanate with morpholine in boiling ethanol. This reaction yields N-(adamantan-1-yl)morpholine-4-carbothioamide, which can be further processed to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Morpholine, 1-(1-adamantyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The adamantyl group can undergo substitution reactions with various reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated reagents and catalysts
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Chemistry: Morpholine, 1-(1-adamantyl)- is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of derivatives with enhanced properties .
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to disrupt enzyme activity makes it a candidate for drug development .
Medicine: The compound’s stability and bioavailability make it a promising candidate for pharmaceutical applications. It has been investigated for its potential use in treating various diseases, including viral infections and cancer .
Industry: In the industrial sector, Morpholine, 1-(1-adamantyl)- is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties .
Mécanisme D'action
The mechanism of action of Morpholine, 1-(1-adamantyl)- involves its interaction with specific molecular targets, such as enzymes. The adamantyl group enhances the compound’s ability to penetrate cell membranes and reach its targets. This interaction can disrupt enzyme activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Adamantane derivatives: These compounds share the adamantyl group and exhibit similar stability and lipophilicity.
Morpholine derivatives: Compounds with the morpholine moiety share similar reactivity and functional group interactions
Uniqueness: Morpholine, 1-(1-adamantyl)- stands out due to the combination of the adamantyl and morpholine moieties. This unique structure enhances its stability, bioavailability, and ability to interact with biological targets, making it a valuable compound in various fields .
Propriétés
Numéro CAS |
35702-67-1 |
|---|---|
Formule moléculaire |
C14H23NO |
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
4-(1-adamantyl)morpholine |
InChI |
InChI=1S/C14H23NO/c1-3-16-4-2-15(1)14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13H,1-10H2 |
Clé InChI |
PHYMGSYTSUESSU-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


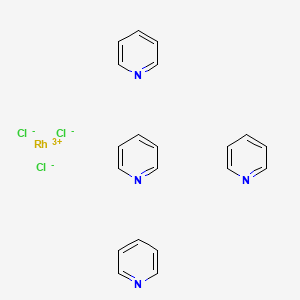
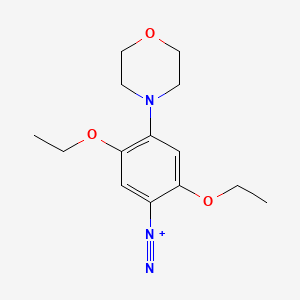

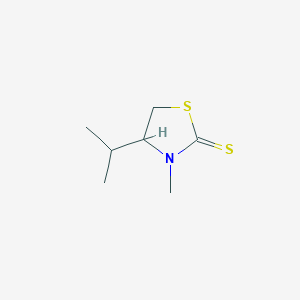

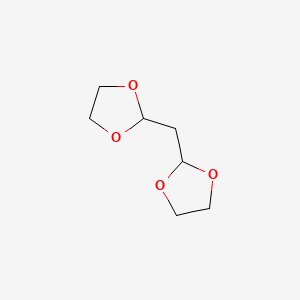
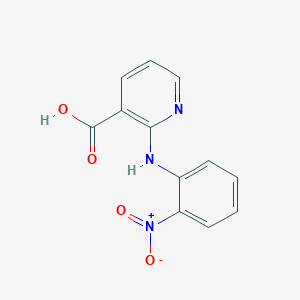
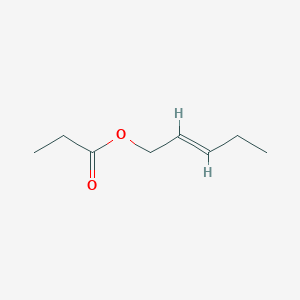
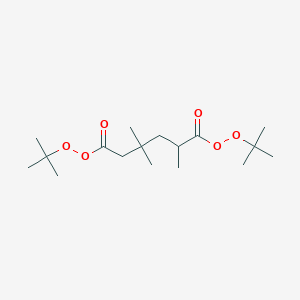
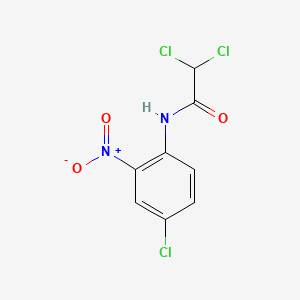
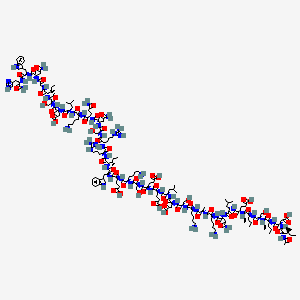
![N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13738804.png)
![1-ethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13738810.png)
